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N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine

Anticancer Thiophene SAR Tyrosine Kinase Inhibition

Researchers need novel chemical matter within validated kinase-target scaffolds. This pyrido[2,3-d]pyrimidin-4-amine delivers a unique pyrazole-thiophene-ethyl triad with zero reported biological activity (ChEMBL 20), confirmed by ZINC database annotation. • Map kinase selectivity fingerprints against benchmark compound 4b (PDGFR IC₅₀=1.11 μM, FGFR IC₅₀=0.13 μM, EGFR IC₅₀=0.45 μM). • Screen for SOS1-KRAS inhibition; structurally distinct from all Bayer patent (WO2022058344A1) exemplified compounds. • Favorable computed drug-likeness: MW 322.4, logP 2.61, tPSA 59 Ų. In stock. Request quote for immediate global dispatch.

Molecular Formula C16H14N6S
Molecular Weight 322.39
CAS No. 2379993-77-6
Cat. No. B2517985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine
CAS2379993-77-6
Molecular FormulaC16H14N6S
Molecular Weight322.39
Structural Identifiers
SMILESC1=CC2=C(N=C1)N=CN=C2NCC(C3=CSC=C3)N4C=CC=N4
InChIInChI=1S/C16H14N6S/c1-3-13-15(17-5-1)19-11-20-16(13)18-9-14(12-4-8-23-10-12)22-7-2-6-21-22/h1-8,10-11,14H,9H2,(H,17,18,19,20)
InChIKeyUWXQGLIDZIWXNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine CAS 2379993-77-6: Scaffold Overview for Sourcing Decisions


N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine (CAS 2379993-77-6, C16H14N6S, MW 322.39) is a heterocyclic small molecule belonging to the pyrido[2,3-d]pyrimidin-4-amine class [1]. This class is a recognized privileged scaffold for kinase inhibition, with established derivatives targeting EGFR, PDGFR, FGFR, CDK4/6, and the SOS1–RAS protein–protein interaction [2][3]. The target compound features a unique combination of three pharmacophoric elements—a pyrazole ring, a thiophene ring, and a pyrido[2,3-d]pyrimidine core—connected via an ethyl linker. Critically, per the ZINC database (ChEMBL 20 annotation), this exact compound has no known biological activity reported in any publication, and no clinical trial involvement has been detected [1]. Selection interest therefore rests on its structural novelty within a validated target-class scaffold.

Why Analogs of N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine Cannot Be Assumed Interchangeable


Pyrido[2,3-d]pyrimidine scaffold activity is exquisitely sensitive to substitution pattern. Klutchko et al. demonstrated that 2-substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones show multi-target kinase inhibition (PDGFR IC50 = 1.11 μM, FGFR IC50 = 0.13 μM, EGFR IC50 = 0.45 μM, c-src IC50 = 0.22 μM for compound 4b), with potency shifting dramatically upon even minor structural variation [1]. El-Naggar et al. showed that thiophene substitution specifically enhances anticancer activity by ~25% in HepG2 and ~45% in MCF7 cells relative to methoxyphenyl analogs in the same pyrido[2,3-d]pyrimidine series [2]. Meanwhile, the SOS1 inhibitor patent landscape (WO2022058344A1, Bayer AG) claims hundreds of pyrido[2,3-d]pyrimidin-4-amines, but the specific 2-(pyrazol-1-yl)-2-(thiophen-3-yl)ethyl substituent geometry does not appear among exemplified compounds, meaning published SAR cannot be directly extrapolated [3]. Substituting a generic pyrido[2,3-d]pyrimidine for this compound would thus forfeit the structural uniqueness of the pyrazole–thiophene–ethyl linker triad, which may confer distinct target engagement, selectivity, or physicochemical properties not captured by any available comparator.

Quantitative Differentiation Evidence for N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine (CAS 2379993-77-6)


Thiophene Substitution Confers Enhanced Anticancer Potency vs. Methoxyphenyl Analogs in the Pyrido[2,3-d]pyrimidine Class

In a head-to-head comparison within the same pyrido[2,3-d]pyrimidine chemotype, El-Naggar et al. (2017) demonstrated that thiophene-substituted derivatives (compounds 5c and 11c) consistently outperformed methoxyphenyl-substituted analogs (5a/11a and 5b/11b). Thiophene substitution enhanced anticancer activity by 25 percentage points in HepG2 hepatocellular carcinoma cells and by approximately 45 percentage points in MCF7 breast adenocarcinoma cells [1]. Notably, the thiophene-bearing compound 11c inhibited tyrosine kinase activity with an IC50 of 173 nM, while all compounds in the series were non-toxic to normal WI-38 lung fibroblasts and RBCs at concentrations up to 40 μM [1]. Because the target compound incorporates a thiophene moiety at the same key position, class-level SAR suggests that this substitution may confer potency advantages relative to otherwise analogous non-thiophene pyrido[2,3-d]pyrimidines.

Anticancer Thiophene SAR Tyrosine Kinase Inhibition

Multi-Target Kinase Engagement: Pyrido[2,3-d]pyrimidine Scaffold Demonstrates Broad-Spectrum Inhibitory Profile Suitable for Polypharmacology

The pyrido[2,3-d]pyrimidine scaffold has demonstrated validated, multi-target tyrosine kinase inhibition. Klutchko et al. (1998) reported that the 2-aminopyrido[2,3-d]pyrimidin-7(8H)-one derivative compound 4b inhibited PDGFR (IC50 = 1.11 μM), FGFR (IC50 = 0.13 μM), EGFR (IC50 = 0.45 μM), and c-src (IC50 = 0.22 μM) in enzymatic assays [1]. A separate study by Elzahabi et al. (2018) confirmed that pyrido[2,3-d]pyrimidine compound 5a showed promising multi-kinase inhibitory activity against PDGFRβ, EGFR, and CDK4/cyclin D1 at 50 and 100 μM in single-measurement screens [2]. This multi-target inhibition profile is a class characteristic. The target compound, by virtue of its pyrido[2,3-d]pyrimidin-4-amine core with a unique pyrazole–thiophene–ethyl substitution pattern, may exhibit a distinct kinase selectivity fingerprint relative to known multi-kinase inhibitors in this class.

Multi-target kinase inhibitor Polypharmacology EGFR PDGFR FGFR

SOS1–RAS Protein–Protein Interaction Target Space: Pyrido[2,3-d]pyrimidin-4-amines Validated as Privileged Chemotype with Nanomolar Cellular Activity

Pyrido[2,3-d]pyrimidine derivatives have been validated as SOS1 inhibitors capable of disrupting the KRAS–SOS1 protein–protein interaction, a high-value oncology target. In a 2023 study, the pyrido[2,3-d]pyrimidin-7-one compound 8u demonstrated biochemical and 3D cell growth inhibition activities comparable to the clinical-stage benchmark BI-3406 [1]. Compound 8u was active across a panel of KRAS G12-mutated cancer cell lines (including MIA PaCa-2 pancreatic and AsPC-1 cells) and inhibited downstream ERK and AKT activation [1]. The Bayer AG patent family (WO2022058344A1) further establishes pyrido[2,3-d]pyrimidin-4-amines as SOS1 inhibitors, claiming hundreds of compounds of general formula (I) [2]. The target compound, bearing a pyrido[2,3-d]pyrimidin-4-amine core with a distinct pyrazole–thiophene–ethyl substitution, occupies structural space within this patented pharmacophore but with a substitution pattern not exemplified in the disclosed compounds, potentially offering novel SOS1 inhibitory properties.

SOS1 inhibitor KRAS Protein-Protein Interaction Oncology

EGFR Kinase Inhibition Benchmark in the Pyrido[2,3-d]pyrimidine Class: Nanomolar IC50 Achievable with Optimized Derivatives

Pyrido[2,3-d]pyrimidine derivatives have demonstrated potent, single-digit nanomolar EGFR inhibitory activity. In a 2018 study by the Elzahabi group, pyrido[2,3-d]pyrimidine compound 9b achieved an EGFR inhibition of 81.72% at 25 nM with an IC50 of 8.4 nM, approaching the potency of the reference drug sorafenib [1]. In the pyrazolo[1,5-a]pyrimidine sub-series from the same study, compounds 6b–d, 9a, and 11 showed growth inhibition (GI%) values of 30.4–41.3% against leukemia and renal cancer cell lines in the NCI 60-cell panel [1]. These class benchmarks demonstrate that pyrido[2,3-d]pyrimidine chemotypes can achieve therapeutically relevant EGFR potency. The target compound combines the pyrido[2,3-d]pyrimidine core embedded in these active series with a pyrazole moiety (a known EGFR-binding pharmacophore) and a thiophene ring, suggesting potential EGFR-targeting capability, though specific activity remains unmeasured.

EGFR inhibitor Tyrosine Kinase Cancer Kinase selectivity

Absence of Published Activity Data Defines This Compound as an Unexplored Chemical Entity with First-Mover Screening Advantage

Per the ZINC database (ChEMBL 20 annotation), 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' [1]. The target compound is also absent from the ChEBI database, meaning no known biological role or target annotation exists. It has not been detected in any clinical trial [1]. Furthermore, despite being a pyrido[2,3-d]pyrimidin-4-amine—a scaffold claimed in the Bayer SOS1 inhibitor patent family (WO2022058344A1) encompassing hundreds of exemplified compounds—the specific 2-(pyrazol-1-yl)-2-(thiophen-3-yl)ethyl substitution pattern is not among the exemplified structures in that patent [2]. This absence of prior art biological data contrasts sharply with well-characterized pyrido[2,3-d]pyrimidines such as compound 4b (multi-kinase inhibitor, 1998) and compound 8u (SOS1 inhibitor benchmarked against BI-3406, 2023) [3][4], both of which are crowded in the literature. For discovery programs seeking unexplored chemotypes within validated target classes, the target compound's complete lack of prior characterization represents a structural novelty advantage.

Novel chemical space Unexplored pharmacophore First-mover advantage Screening library

Computationally Predicted Drug-Likeness and Physicochemical Properties Support Screening Library Inclusion

The target compound's computed physicochemical parameters fall within drug-like chemical space. The ZINC database reports a molecular weight of 322.40 g/mol, calculated logP of 2.61, topological polar surface area (tPSA) of 59 Ų, 1 rotatable bond, 5 rings, and 7 heteroatoms [1]. These values satisfy multiple rule-of-five criteria: MW < 500, logP < 5, tPSA < 140 Ų. The compound's fraction sp3 (Fsp3) is 0.25, which is within the acceptable range for lead-like compounds but on the lower end, indicating a relatively flat molecular architecture [1]. By comparison, the well-characterized SOS1 inhibitor BI-3406 (MW 511.4, logP 3.2) has a higher molecular weight and lipophilicity, while the clinical-stage EGFR kinase inhibitor erlotinib (MW 393.4, logP 3.2) also exceeds the target compound in both MW and logP [2]. The lower molecular weight and moderate lipophilicity of the target compound may offer advantages in solubility and metabolic stability relative to larger, more lipophilic pyrido[2,3-d]pyrimidine drug candidates, though no experimental ADME data exist to confirm this.

Drug-likeness Physicochemical properties ADME prediction Lead-likeness

Recommended Research Application Scenarios for N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine (CAS 2379993-77-6)


Kinase Selectivity Profiling Panel for Novel Pyrido[2,3-d]pyrimidine Chemotypes

Deploy this compound in broad-panel kinase selectivity screens (e.g., 100+ kinase assays) to map the selectivity fingerprint of the pyrazole–thiophene–ethyl substitution pattern against the established multi-target pyrido[2,3-d]pyrimidine class profile. The class benchmark compound 4b (PDGFR IC50=1.11 μM, FGFR IC50=0.13 μM, EGFR IC50=0.45 μM, c-src IC50=0.22 μM) [1] provides a reference point for evaluating whether the unique substitution redirects kinase selectivity. Given the EGFR potency observed with structurally related pyrido[2,3-d]pyrimidine compound 9b (IC50=8.4 nM) [2], the EGFR kinase domain should be prioritized within the panel.

SOS1–KRAS PPI Disruption Screening in KRAS-Mutant Cancer Models

Screen this compound in biochemical SOS1–KRAS interaction disruption assays and cellular models of KRAS G12C, G12D, and G12V mutations. The pyrido[2,3-d]pyrimidine scaffold is validated for SOS1 inhibition, with compound 8u demonstrating activity comparable to BI-3406 in both biochemical and 3D cell growth assays [3]. The target compound's structural novelty relative to exemplified patent compounds (WO2022058344A1) [4] may yield a distinct binding mode or selectivity profile within the SOS1 pocket.

Thiophene-Dependent Anticancer Activity Validation in HepG2 and MCF7 Comparative Screening

Perform a direct comparative antiproliferative screen of this compound against matched non-thiophene pyrido[2,3-d]pyrimidine analogs in HepG2 and MCF7 cell lines. The class-level evidence from El-Naggar et al. (2017) demonstrates that thiophene substitution enhances activity by ~25% (HepG2) and ~45% (MCF7) relative to methoxyphenyl congeners, with the thiophene-bearing compound 11c achieving an IC50 of 173 nM against tyrosine kinase [5]. This experiment would directly test whether the thiophene potency advantage generalizes to the pyrazole–thiophene–ethyl substitution architecture.

First-Mover IP-Generating Hit Discovery Program in Unexplored Pyrido[2,3-d]pyrimidine Chemical Space

This compound is confirmed to have zero known biological activity and zero prior publications (ZINC ChEMBL 20 annotation) [6], yet resides within the pyrido[2,3-d]pyrimidin-4-amine scaffold validated by the Bayer SOS1 patent family [4] and multiple kinase inhibitor publications [1][2]. This combination of scaffold validation with complete biological novelty makes it an ideal starting point for a hit discovery campaign aimed at generating novel composition-of-matter IP. The compound's favorable computed drug-likeness (MW 322.40, logP 2.61, tPSA 59 Ų) [6] further supports its suitability as a screening hit for subsequent hit-to-lead optimization.

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